molecular formula C7H14BF3KNO2 B13528345 potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate

potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate

Katalognummer: B13528345
Molekulargewicht: 251.10 g/mol
InChI-Schlüssel: VCRGDEDMVZTKPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate is a chemical compound with the molecular formula C7H14BF3KNO2 and a molecular weight of 251.1 g/mol . It is known for its unique structure, which includes a trifluoroborate group, making it a valuable compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate typically involves the reaction of tert-butyl N-methylcarbamate with a trifluoroborane reagent in the presence of a potassium base . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is usually produced in powder form and stored at room temperature .

Analyse Chemischer Reaktionen

Types of Reactions

Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized carbamate derivatives .

Wissenschaftliche Forschungsanwendungen

Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroborate group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its trifluoroborate group makes it particularly valuable in synthetic chemistry for forming carbon-boron bonds .

Eigenschaften

Molekularformel

C7H14BF3KNO2

Molekulargewicht

251.10 g/mol

IUPAC-Name

potassium;trifluoro-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide

InChI

InChI=1S/C7H14BF3NO2.K/c1-7(2,3)14-6(13)12(4)5-8(9,10)11;/h5H2,1-4H3;/q-1;+1

InChI-Schlüssel

VCRGDEDMVZTKPK-UHFFFAOYSA-N

Kanonische SMILES

[B-](CN(C)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.